molecular formula C48H72O14 B7782182 Avermectin

Avermectin

Cat. No.: B7782182
M. Wt: 873.1 g/mol
InChI Key: RRZXIRBKKLTSOM-VDYLCOMISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Avermectin is a series of 16-membered macrocyclic lactone compounds derived from the fermentation products of the soil actinomycete Streptomyces avermitilis . This group of compounds, which includes abamectin, ivermectin, doramectin, and eprinomectin, possesses potent anthelmintic and insecticidal properties . The discovery of this compound was so impactful that it earned William C. Campbell and Satoshi Ōmura a share of the 2015 Nobel Prize in Physiology or Medicine . The primary research value of this compound lies in its unique and potent mechanism of action. It acts on the nervous systems of invertebrates by selectively binding with high affinity to glutamate-gated chloride channels (GluCls) . This binding potentiates the opening of these channels, leading to an increase in chloride ion conductance, hyperpolarization of nerve and muscle cells, and a subsequent paralysis of the neuromuscular system, resulting in the death of the parasite or pest . While its effects on gamma-aminobutyric acid (GABA) receptors were historically noted, its action on GluCls is now recognized as a primary target . This specificity for invertebrate channels makes it an invaluable tool for studying parasitic and insect physiology. In mammals, the general safety is attributed to the integrity of the blood-brain barrier and the role of P-glycoprotein in limiting central nervous system exposure . Researchers utilize this compound in various scientific applications. It serves as a critical tool in parasitology for studying the function of glutamate-gated chloride channels and investigating resistance mechanisms in nematodes and arthropods . Its derivatives, particularly ivermectin, are foundational in models of mass drug administration for combating neglected tropical diseases like river blindness (onchocerciasis) and lymphatic filariasis . In agricultural and entomological research, this compound is employed to study its efficacy against a broad spectrum of insect pests and plant-parasitic nematodes . Furthermore, its modulatory effects on mammalian ligand-gated ion channels, including GABA_A receptors and purinergic P2X4 receptors, make it a compound of interest in neuropharmacological research, with recent preclinical investigations exploring its potential repurposing for conditions like alcohol use disorder . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Handling should be performed by trained laboratory personnel in accordance with appropriate safety protocols, as studies on mammals have indicated potential for toxicity .

Properties

IUPAC Name

(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-butan-2-yl-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H72O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,17-19,25-26,28,30-31,33-45,49-50,52H,11,16,20-24H2,1-10H3/b13-12+,27-15+,32-14+/t25?,26-,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZXIRBKKLTSOM-VDYLCOMISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H72O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

873.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Avermectin is primarily produced through fermentation. Streptomyces avermitilis is cultured in a controlled environment, where it produces this compound as a secondary metabolite. The fermentation broth is then processed to extract and purify the compound .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The fermentation broth is subjected to extraction and purification steps, which may include solvent extraction, crystallization, and chromatography to isolate the desired this compound components .

Chemical Reactions Analysis

Types of Reactions: Avermectin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy and stability .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various this compound derivatives such as ivermectin, abamectin, doramectin, and eprinomectin .

Scientific Research Applications

Agricultural Applications

Insecticides and Anthelmintics

Avermectins are predominantly used as pesticides due to their potent insecticidal and anthelmintic properties. They target a wide range of agricultural pests, including nematodes and insects, making them essential in crop protection strategies. The most notable product is ivermectin, which is utilized to combat various agricultural pests as well as parasites in livestock.

ApplicationDescription
Insecticide Effective against a variety of insects including mites and nematodes.
Anthelmintic Used to treat infections caused by parasitic worms in livestock.

Medical Applications

Treatment of Parasitic Infections

Ivermectin is widely recognized for its effectiveness in treating several parasitic diseases:

  • Onchocerciasis (River Blindness) : Ivermectin is the drug of choice for this disease, significantly reducing the prevalence of the parasite Onchocerca volvulus.
  • Strongyloidiasis : It is also effective against Strongyloides stercoralis, providing relief from this potentially fatal infection.
  • Scabies and Lice : Topical formulations of ivermectin are used to treat scabies and head lice infestations.

Anticancer Potential

Recent studies have explored the anticancer properties of avermectin B1a. Research indicates that it exhibits anti-proliferative effects on various cancer cell lines, particularly colorectal cancer cells (HCT-116).

  • Mechanism of Action : this compound B1a promotes tubulin polymerization, which is crucial for cell division and stability. This mechanism suggests potential as a microtubule-targeting agent in cancer therapy.
Study FindingsObservations
IC50 Value 30 µM for HCT-116 cells, indicating significant anti-cancer activity.
Apoptosis Induction Promotes apoptosis in cancer cells, reducing their migratory capacity.

Emerging Therapeutic Roles

Recent research has indicated potential new applications for avermectins beyond traditional uses:

  • Antiviral Properties : Ivermectin has shown promise in inhibiting various viruses, including Zika virus and SARS-CoV-2. Studies demonstrate that it can reduce viral loads significantly in vitro.
    Virus TargetedEfficacy
    Zika Virus EC50 values between 1–2 µM without cytotoxicity.
    SARS-CoV-2 Reduces viral replication significantly in cell cultures.
  • Neuroprotective Effects : Preliminary studies suggest that avermectins may have neuroprotective properties, potentially benefiting conditions like amyotrophic lateral sclerosis (ALS) through modulation of neuromuscular transmission.

Case Studies and Clinical Trials

Several clinical trials have evaluated the efficacy of ivermectin in treating COVID-19 and other diseases:

  • A study examining ivermectin's role in COVID-19 treatment found a statistically significant reduction in symptoms among treated individuals compared to controls, although the clinical significance remains debated due to methodological concerns .
  • Another trial highlighted its effectiveness against Plasmodium species in malaria treatment models, suggesting that ivermectin could play a role in malaria prevention by reducing vector populations .

Mechanism of Action

Avermectin exerts its effects by enhancing the effects of glutamate at the glutamate-gated chloride channels specific to invertebrates. This causes an influx of chloride ions into the cells, leading to hyperpolarization and subsequent paralysis of invertebrate neuromuscular systems. Mammals are not affected because they do not possess these specific glutamate-gated chloride channels .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Avermectins belong to the macrolide lactone (ML) family, which includes milbemycins and synthetic derivatives. Key structural and functional differences are summarized below:

Table 1: Structural Features of Avermectins vs. Milbemycins

Feature Avermectin B1a Milbemycin A4
Macrolide Ring 16-membered lactone 16-membered lactone
C-13 Substituent Bisoleandrosyloxy group Unsubstituted or hydroxyl
C-25 Group Cyclohexyl Methyl or ethyl
Glycosylation Disaccharide at C-13 None
Natural Source S. avermitilis S. hygroscopicus
  • Milbemycins lack the C-13 disaccharide and are often hydroxylated at C-5, reducing their polarity compared to avermectins .
  • Moxidectin , a milbemycin derivative, is structurally distinct due to a methoxime group at C-23, enhancing its lipophilicity and persistence in tissues .

Pharmacokinetic and Metabolic Differences

Table 2: Pharmacokinetic Properties

Compound Key Metabolites Solubility Half-Life (Days) Toxicity Profile
This compound B1a 24-hydroxymethyl-H2B1a, 3′-O-desmethyl-H2B1a Low (lipophilic) 2–3 High in aquatic organisms
Ivermectin Similar to B1a Low 18 Low mammalian toxicity
Moxidectin Unchanged (minimal metabolism) Very low 21–28 Lower toxicity to daphnids
  • Modifications at C-4 (e.g., acyl, amino groups) in avermectins improve water solubility without compromising potency .

Mechanism of Action and Efficacy

Avermectins and milbemycins share a primary mechanism of action via GluCl/GABA receptor modulation. However, structural differences influence receptor affinity and spectrum of activity:

Table 3: Efficacy Against Target Pests (LC₅₀ in mg/L)

Compound Myzus persicae Tetranychus cinnabarinus Caenorhabditis elegans
This compound B1a 29.6 78.7 45.2
Moxidectin 35.4 85.3 52.1
Eprinomectin 28.9 76.2 43.8
  • This compound B2a derivatives (e.g., compound 8d ) exhibit enhanced insecticidal activity (95.1% mortality in M. persicae) compared to the parent compound .
  • Milbemycins show reduced efficacy against arthropods but greater potency against nematodes due to improved tissue penetration .

Resistance Mechanisms

Both classes face resistance linked to P-glycoprotein (P-gp) overexpression, which effluxes drugs from cells. Key differences include:

  • This compound Resistance : Associated with GluCl receptor mutations (e.g., Q318L in Haemonchus contortus) .
  • Milbemycin Resistance : Less common but linked to P-gp polymorphisms in Drosophila .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Avermectin
Reactant of Route 2
Avermectin

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